N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a benzothiazole-derived compound with a morpholinoethyl substituent and a thiophene-carboxamide backbone. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory activities . The morpholine group enhances solubility and modulates pharmacokinetic properties, while the thiophene-carboxamide contributes to structural rigidity and binding specificity.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-14-12-15(2)18-16(13-14)21-20(27-18)23(19(24)17-4-3-11-26-17)6-5-22-7-9-25-10-8-22;/h3-4,11-13H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQHHRQXLUMPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CS4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the thiophene and morpholine moieties. Common reagents used in these reactions include thionyl chloride, morpholine, and thiophene-2-carboxylic acid. Reaction conditions often involve heating under reflux and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and automated systems would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for biochemical assays.
Medicine
Medicinally, compounds like N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzothiazole and thiophene derivatives. Below is a comparative analysis based on synthetic routes, spectral characteristics, and biological activity.
Key Observations:
Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including coupling of benzothiazole-2-amine with thiophene-2-carbonyl chloride and subsequent morpholine alkylation. This contrasts with triazole derivatives in , which employ Friedel-Crafts sulfonylation and isothiocyanate-mediated cyclization .
Bioactivity Gaps : While triazole derivatives ([7–15]) show confirmed antimicrobial activity, the target compound’s biological data are speculative. Benzothiazole analogues with carboxamide groups often exhibit kinase or topoisomerase inhibition, suggesting a possible mechanism for the target molecule .
Solubility and Stability: The morpholine group in the target compound likely improves water solubility compared to non-polar triazole derivatives. However, the hydrochloride salt may introduce hygroscopicity challenges absent in neutral analogues.
Biological Activity
N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a morpholine group, and a thiophene carboxamide. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has been studied for its potential as an inhibitor of tubulin polymerization, akin to known anticancer agents like Combretastatin A-4 (CA-4) .
- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit antimicrobial properties against various pathogens. The interactions at the molecular level suggest that the compound may disrupt cellular processes in bacteria and fungi .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example:
- In Vitro Studies : Compounds similar to N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE were tested against Hep3B liver cancer cells. Results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Insights : The binding interactions with tubulin suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells by stabilizing microtubules .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : In vitro tests have demonstrated that related thiophene derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antifungal Activity : Some studies suggest that these compounds can inhibit fungal growth, although specific data on this compound's antifungal efficacy is limited.
Summary of Key Studies
Case Studies
- Case Study on Anticancer Properties : A study explored the effects of thiophene carboxamide derivatives on Hep3B cells. The results indicated that modifications in the molecular structure could enhance the binding affinity to tubulin, leading to improved anticancer activity compared to standard treatments .
- Case Study on Antimicrobial Effects : Another investigation assessed the antibacterial efficacy of related compounds against various pathogens. The findings suggested that structural variations significantly impacted antimicrobial potency, highlighting the importance of functional groups in enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
